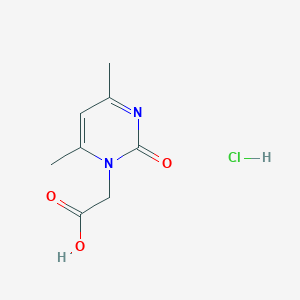![molecular formula C11H20Cl2N2O B1522156 3-({[2-(Dimethylamino)ethyl]amino}methyl)phenol dihydrochloride CAS No. 196822-55-6](/img/structure/B1522156.png)
3-({[2-(Dimethylamino)ethyl]amino}methyl)phenol dihydrochloride
Descripción general
Descripción
“3-({[2-(Dimethylamino)ethyl]amino}methyl)phenol dihydrochloride” is a chemical compound with a molecular weight of 267.2 . It is also known by its IUPAC name, "3-({[2-(Dimethylamino)ethyl]amino}methyl)phenol dihydrochloride" .
Molecular Structure Analysis
The InChI code for this compound is "1S/C11H18N2O.2ClH/c1-13(2)7-6-12-9-10-4-3-5-11(14)8-10;;/h3-5,8,12,14H,6-7,9H2,1-2H3;2*1H" . This code provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 267.2 . The InChI code provides information on its molecular structure .Aplicaciones Científicas De Investigación
Medicinal Chemistry
In medicinal chemistry, this compound could be used as a precursor or an intermediate in the synthesis of pharmaceuticals. Its structure suggests potential activity in the central nervous system due to the presence of dimethylaminoethyl groups, which are often seen in molecules that interact with neurotransmitter systems .
Biotechnology
Within biotechnology, “3-({[2-(Dimethylamino)ethyl]amino}methyl)phenol dihydrochloride” may serve as a building block for the design of novel bioconjugates. Its amine groups can be used for linking biomolecules or attaching the compound to surfaces for biosensor applications .
Agriculture
In the agricultural sector, this compound’s derivatives could be explored for their potential as growth promoters or pesticides. The phenolic moiety might be involved in plant growth regulation, while the dimethylaminoethyl side chain could be modified to target specific pests or plant pathogens .
Material Science
Material scientists might investigate the compound for creating new polymers or coatings. The phenol group can participate in polymerization reactions, and the dimethylaminoethyl moiety could impart unique properties like solubility or interaction with other materials .
Environmental Science
Environmental scientists could study the compound for its degradation products and their impact on ecosystems. Understanding its breakdown could help in assessing the environmental risks associated with its use and inform the development of safer alternatives .
Analytical Chemistry
In analytical chemistry, “3-({[2-(Dimethylamino)ethyl]amino}methyl)phenol dihydrochloride” could be used as a standard or reagent in chemical assays. Its distinct spectral properties might be useful in developing new methods for detecting or quantifying biological substances .
Pharmacology
Pharmacologically, the compound could be investigated for its pharmacokinetics and pharmacodynamics. It might act as a ligand for certain receptors or ion channels, influencing their activity and potentially leading to therapeutic applications .
Safety and Hazards
Propiedades
IUPAC Name |
3-[[2-(dimethylamino)ethylamino]methyl]phenol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O.2ClH/c1-13(2)7-6-12-9-10-4-3-5-11(14)8-10;;/h3-5,8,12,14H,6-7,9H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXSXXOQNGEWSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC1=CC(=CC=C1)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-({[2-(Dimethylamino)ethyl]amino}methyl)phenol dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4,4'-Bis[N-(1-naphthyl)-N-phenylamino]-4''-phenyltriphenylamine](/img/structure/B1522081.png)


![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazine](/img/structure/B1522085.png)

![[2,3'-Bipyridine]-5-carboxylic acid](/img/structure/B1522089.png)


![Benzyl 4-[(3-{[(tert-butoxy)carbonyl]amino}propyl)amino]piperidine-1-carboxylate](/img/structure/B1522096.png)